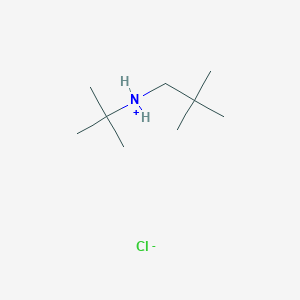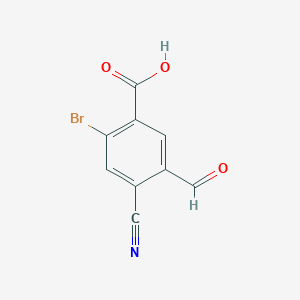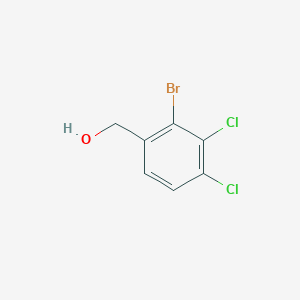
Tert-butyl(2,2-dimethylpropyl)azanium chloride
Übersicht
Beschreibung
Tert-butyl(2,2-dimethylpropyl)azanium chloride, commonly known as TBAC, is a tert-butyl cationic surfactant used in a variety of scientific and industrial applications. TBAC is a quaternary ammonium salt derived from the reaction of an alkyl amine with an alkyl halide. It is a colorless, crystalline solid with a melting point of 39 °C and a boiling point of 145 °C. TBAC is highly soluble in water and organic solvents and is commonly used as an emulsifier, wetting agent, and stabilizer in a variety of industrial and scientific applications.
Wissenschaftliche Forschungsanwendungen
Polymerization Initiator in Plastic Industry
Tert-butyl(2,2-dimethylpropyl)azanium chloride: is commonly used as a polymerization initiator . It plays a crucial role in the manufacturing of polymer materials by initiating the polymerization process. The compound’s thermal reactions and decomposition characteristics are vital for ensuring the safety and efficiency of the polymerization process. Its ability to decompose and release energy is essential in creating various plastic products.
Reactivity in Organic Synthesis
The tert-butyl group within the compound exhibits unique reactivity patterns that are beneficial in organic synthesis . This reactivity is utilized in chemical transformations, where the tert-butyl group can influence the outcome of synthetic pathways, leading to the formation of desired organic compounds.
Analytical Chemistry Applications
In analytical chemistry, Tert-butyl(2,2-dimethylpropyl)azanium chloride is used for research and development purposes . It may serve as a standard or reagent in various analytical methods, helping in the identification and quantification of substances within a sample.
Biochemical Research
The compound’s structure, which includes the tert-butyl group, is of interest in biochemical research . It can be used to study the effects of bulky groups on biochemical pathways and reactions. This research can provide insights into enzyme-substrate interactions and the design of bioactive compounds.
Environmental Science
While specific applications in environmental science were not directly found, compounds like Tert-butyl(2,2-dimethylpropyl)azanium chloride can be used in studies related to organic compound nomenclature and classification, which are fundamental in understanding chemical behaviors in the environment .
Industrial Applications
In the industrial sector, this compound is primarily used for research and development under the supervision of technically qualified individuals . It may be involved in the development of new materials or chemical processes that require the unique properties of the tert-butyl group.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl(2,2-dimethylpropyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N.ClH/c1-8(2,3)7-10-9(4,5)6;/h10H,7H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTGBWNSNQBVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C[NH2+]C(C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















